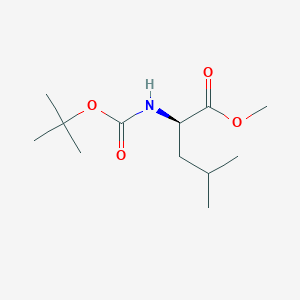

Boc-D-Leu-OMe

描述

It is commonly used in peptide synthesis due to its ability to inhibit aminopeptidase, an enzyme responsible for the degradation of amino acids at the end of protein synthesis . This compound is particularly valuable in research involving protein digestion and peptide-based therapeutics.

准备方法

Synthetic Routes and Reaction Conditions: Boc-D-Leu-OMe can be synthesized through the esterification of D-leucine with methanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the reaction. The typical reaction conditions involve the use of Boc anhydride and a base such as triethylamine to facilitate the protection of the amino group .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as laboratory synthesis but is optimized for large-scale production with enhanced reaction control and efficiency .

化学反应分析

Peptide Coupling Reactions

Boc-D-Leu-OMe serves as a building block in fragment condensation. Coupling agents and conditions are critical for preserving stereochemistry:

Common Coupling Methods

| Coupling Agent | Solvent | Base | Application | Source |

|---|---|---|---|---|

| EDC·HCl/HOBt | DMF | – | Fragment assembly in tripeptides | |

| HBTU/HOBt | DCM/DMF | DIEA | Tetrapeptide synthesis | |

| Ball milling/NaHCO₃ | EtOAc | – | Eco-friendly mechanochemical coupling |

Mechanism : The methyl ester is inert during coupling, allowing activation of the Boc-protected amine for nucleophilic attack by incoming amino acids.

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions to expose the α-amino group for subsequent couplings:

Deprotection Protocols

| Agent | Conditions | Efficiency | Source |

|---|---|---|---|

| 25% TFA in DCM | 1–2 hrs, room temperature | Quantitative | |

| Gaseous HCl | Solvent-free, 30 min | >95% yield |

Note : The methyl ester remains stable under these conditions, enabling sequential deprotection and coupling .

Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the free carboxylic acid under basic conditions for C-terminal activation:

| Agent | Conditions | Outcome | Source |

|---|---|---|---|

| 2N NaOH | Aqueous methanol, 2 hrs | Boc-D-Leu-OH |

Application : Hydrolysis is often deferred until final stages to prevent side reactions during fragment assembly .

科学研究应用

Key Applications

-

Peptide Synthesis

- Role as a Protecting Group: Boc-D-Leu-OMe is extensively used in the synthesis of peptides due to its ability to protect the amino group during coupling reactions. This selective protection allows for the formation of complex peptide structures without interference from other functional groups.

- Efficiency in Coupling Reactions: Studies demonstrate that this compound can be efficiently coupled with various amino acids to produce dipeptides and larger peptides with good yields (Table 1).

-

Drug Development

- Peptide Therapeutics: The compound plays a pivotal role in developing peptide-based drugs that target specific biological pathways, particularly in cancer therapy and enzyme inhibition.

- Bioconjugation: It is utilized in bioconjugation processes to link biomolecules, enhancing drug efficacy and creating targeted delivery systems.

-

Biological Studies

- Enzyme Inhibition: this compound has been shown to inhibit aminopeptidase activity, which is vital for studying protein digestion and metabolism.

- Antimicrobial Properties: Research indicates that derivatives containing this compound exhibit antimicrobial activity against various pathogens, suggesting potential therapeutic applications.

-

Material Science

- Nanobiotechnology: The compound's ability to form micro to nanostructures has implications in drug delivery systems, biosensors, and smart materials.

Table 1: Peptide Coupling Efficiency with this compound

| Entry | Dipeptide | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Boc-L-Ala-Aib-OMe | 40 | 79 |

| 2 | Boc-Gly-Aib-OMe | 10 | 72 |

| 3 | Boc-L-Leu-Aib-OMe | 10 | 67 |

| 4 | Boc-L-Tyr-Aib-OMe | 10 | 70 |

| 5 | Boc-L-Pro-Aib-OMe | 120 | 81 |

| Study Focus | Findings |

|---|---|

| Chemotactic Activity | Enhanced superoxide anion production in neutrophils at higher concentrations. |

| Antimicrobial Properties | Moderate to good bioactivity against Gram-negative bacteria and dermatophytes. |

| Thermo-responsive Behavior | Induced reversible helix inversion in synthetic helical polymers based on temperature changes. |

Case Studies

- Cancer Therapeutics : A study explored the use of this compound derivatives in designing peptide inhibitors for Hsp90, a chaperone protein involved in cancer cell proliferation. The results indicated significant cytotoxic effects on colon cancer cell lines, showcasing its potential as a lead compound for further drug development .

- Peptide Synthesis Innovations : Research demonstrated the successful synthesis of complex peptides using this compound as a key building block. The study highlighted its compatibility with various coupling agents and solvents, leading to high yields of desired products .

- Antimicrobial Research : A series of peptide derivatives containing this compound were synthesized and tested against bacterial strains. The findings revealed promising antimicrobial properties, suggesting that this compound could be developed into new therapeutic agents .

作用机制

Boc-D-Leu-OMe exerts its effects by inhibiting aminopeptidase enzymes, such as chymotrypsin and trypsin. These enzymes are involved in the breakdown of proteins into amino acids. By inhibiting these enzymes, this compound prevents the degradation of peptides, making it useful in studies of protein stability and digestion .

相似化合物的比较

Boc-L-Leu-OMe: The L-isomer of Boc-D-Leu-OMe, used similarly in peptide synthesis.

Boc-D-Val-OMe: Another Boc-protected amino acid ester with similar applications.

Boc-D-Phe-OMe: Used in peptide synthesis and enzyme inhibition studies.

Uniqueness: this compound is unique due to its specific inhibition of aminopeptidase enzymes and its role in stabilizing peptides during synthesis. Its D-configuration provides distinct stereochemical properties that can influence the biological activity and stability of the resulting peptides .

生物活性

Boc-D-Leu-OMe (Boc-D-leucine methyl ester) is a derivative of the amino acid leucine, which is commonly utilized in peptide synthesis and has garnered attention for its biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group and the methyl esterification of the carboxylic acid. The general synthetic route involves:

- Protection : The amino group of D-leucine is protected using Boc anhydride.

- Methyl Esterification : The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.

- Purification : The final product is purified through recrystallization or chromatography to obtain this compound in high purity.

Biological Activity

This compound exhibits several biological activities that have been documented in various studies:

1. Chemotactic Activity

Research has indicated that this compound can influence chemotaxis in human neutrophils. In a study comparing various peptide analogues, it was found that while no synthesized compounds surpassed the standard fMLF-OMe (N-formylmethionyl-leucyl-phenylalanine methyl ester) in stimulating chemotaxis, certain analogues demonstrated enhanced superoxide anion production at higher concentrations . This suggests that this compound may play a role in modulating immune responses.

2. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. A study synthesized various peptide derivatives, including those containing this compound, and evaluated their activity against Gram-negative bacteria and dermatophytes. The results indicated moderate to good bioactivity against these pathogens, highlighting its potential as an antimicrobial agent .

3. Thermo-responsive Behavior

The compound shows interesting thermo-responsive behavior when incorporated into synthetic helical polymers. It was observed that the presence of Boc-D-amino acids like Boc-D-Leu-OH can induce a reversible helix inversion process in foldamers depending on temperature changes. This property is significant for applications in drug delivery systems where temperature sensitivity can be exploited .

Case Studies and Research Findings

Several studies have specifically highlighted the biological activity of this compound:

属性

IUPAC Name |

methyl (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-9(10(14)16-6)13-11(15)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEVMIMUBKMNOU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。